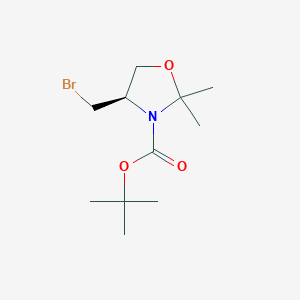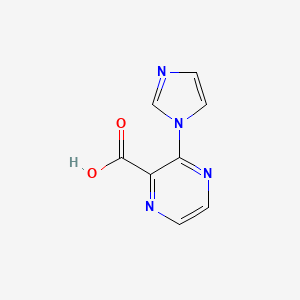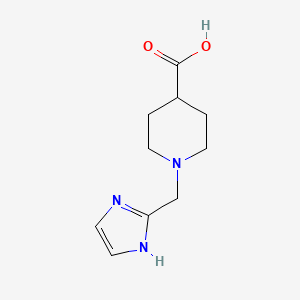
4-Hexylaniline
Übersicht
Beschreibung
Synthesis Analysis
4-Hexylaniline reacts with isatin (1 H -indole-2,3-dione) to form a Schiff base ligand (HL) .Molecular Structure Analysis
The molecular formula of 4-Hexylaniline is C12H19N . The IUPAC name is 4-hexylaniline . The InChI is InChI=1S/C12H19N/c1-2-3-4-5-6-11-7-9-12 (13)10-8-11/h7-10H,2-6,13H2,1H3 . The Canonical SMILES is CCCCCCC1=CC=C (C=C1)N .Chemical Reactions Analysis
4-Hexylaniline reacts with isatin (1 H -indole-2,3-dione) to form a Schiff base ligand (HL) .Physical And Chemical Properties Analysis
4-Hexylaniline has a molecular weight of 177.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass is 177.151749610 g/mol . The monoisotopic mass is 177.151749610 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen
Mesomorphic Properties Investigation
4-Hexylaniline has been utilized in the study of mesomorphic properties of imine compounds. This research involves using polarised light optical microscopy and differential scanning calorimetry to investigate these properties .
Fabrication of Monolithic Materials for Capillary LC
This compound is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary liquid chromatography (LC), which is essential for the separation and analysis of complex mixtures .
Dye Stuff Intermediate
4-Hexylaniline serves as an intermediate in dye manufacturing. Its chemical properties make it suitable for creating various dyes used in different industries .
Medicine Manufacturing
There is potential for 4-Hexylaniline to be used in medicine manufacturing, although specific applications are not detailed in the search results .
Preparation of Stable Ruthenium Nanoparticles
Researchers have used 4-Hexylaniline in the preparation of stable ruthenium nanoparticles, which have various applications, including catalysis and electronics .
Safety and Hazards
4-Hexylaniline is harmful if swallowed . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, eye protection, and face protection should be worn .
Wirkmechanismus
Target of Action
It is known that 4-hexylaniline can react with certain compounds to form new substances . For instance, it reacts with isatin (1H-indole-2,3-dione) to form a Schiff base ligand .
Mode of Action
It is known that 4-hexylaniline can participate in chemical reactions to form new compounds . For example, it reacts with isatin to form a Schiff base ligand . This suggests that 4-Hexylaniline can interact with its targets through chemical reactions, leading to the formation of new substances.
Biochemical Pathways
The formation of a schiff base ligand from the reaction of 4-hexylaniline with isatin suggests that it may be involved in pathways related to the synthesis of these types of ligands .
Result of Action
The ability of 4-hexylaniline to react with isatin to form a schiff base ligand suggests that it may have a role in the synthesis of these types of compounds .
Eigenschaften
IUPAC Name |
4-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMTTZEBOCJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040708 | |
| Record name | 4-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylaniline | |
CAS RN |
33228-45-4 | |
| Record name | 4-Hexylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33228-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C0879ZGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 4-hexylaniline?
A1: 4-Hexylaniline is an organic compound with a molecular formula of C12H19N. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 177.3 g/mol. Structurally, it consists of a benzene ring substituted with a hexyl group at the para position and an amine group. Detailed spectroscopic data, including 1H NMR and 13C NMR shifts, is available for a related compound, 4-carboxybenzylidene-4′-hexylaniline [].
Q2: Are there any computational studies exploring the behavior of 4-hexylaniline and its derivatives?
A3: Yes, computational chemistry has been employed to understand the behavior of 4-hexylaniline derivatives. For example, N-(4-n-heptyloxybenzylidine)-4-hexylaniline (7O.6), a derivative of 4-hexylaniline, has been studied using computational methods like CNDO/2 and the modified Rayleigh-Schrödinger perturbation method [, ]. These studies focused on understanding the configurational preferences, molecular interactions, and smectogenic behavior of the molecule.
Q3: Does 4-hexylaniline have any applications in the separation of precious metals?
A4: Recent research highlights the potential of 4-hexylaniline in the selective separation of rhodium (Rh) from solutions containing other platinum group metals like palladium (Pd) and platinum (Pt) []. In acidic solutions, 4-hexylaniline acts as a precipitant, selectively forming a stable ion-pair complex with Rh. This selectivity is attributed to the unique stability of the [RhCl6]3-/anilinium/chloride complex formed [].
Q4: What analytical methods are commonly employed to study 4-hexylaniline and its derivatives?
A5: Gas chromatography, particularly capillary gas chromatography, has been successfully used to analyze the purity of 4-hexylaniline []. This method allows for the detection and quantification of impurities present in the compound, demonstrating its effectiveness in quality control procedures.
Q5: Has 4-hexylaniline been investigated for use in drug delivery systems?
A6: While not directly used as a drug itself, 4-hexylaniline's impact on membrane permeability has been investigated in the context of scaffolded vesicles, a potential drug delivery system []. The research explored how incorporating 4-hexylaniline into the lipid membrane of these vesicles influenced their permeability at various pH levels []. This suggests potential applications for controlled release or targeted delivery strategies.
Q6: Are there any known applications of 4-hexylaniline in the petroleum industry?
A7: Research indicates potential applications for 4-hexylaniline derivatives in the petroleum industry. Specifically, ionic liquids synthesized using 4-hexylaniline have shown promise as demulsifiers for treating crude oil emulsions []. These emulsions, often problematic in oil production, can be destabilized and separated using these tailored ionic liquids, highlighting a potential industrial application for 4-hexylaniline derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)




![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)





